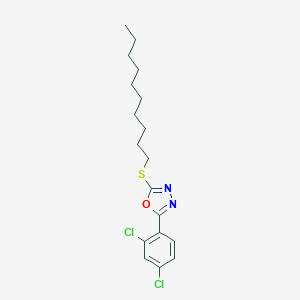

![molecular formula C17H14N4S B415268 3-(苄基硫代)-5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚 CAS No. 28899-09-4](/img/structure/B415268.png)

3-(苄基硫代)-5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles proceeds in the presence of alkali at the N-2 atom but under the action of sulfuric acid at the N-4 atom .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole under the action of bases occurs at atom N-2 with the formation of 3-methyl[1,3]thiazolo[3’,2’:2,3]-[1,2,4]triazino[5,6-b]indole, but under the action of sulfuric acid, at atom N-4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the proton NMR spectrum of a similar compound showed two broad singlets, exchangeable with D2O, at 11.88 and 14.50 ppm, corresponding to the three NH protons .科学研究应用

抗病毒剂

1,2,4-三嗪并[5,6-b]吲哚的杂环体系,例如 3-(苄基硫代)-5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚,已被用作载体,用于在抗病毒剂的开发中携带不同的官能团。 这种应用非常重要,因为人们一直在寻找针对病毒感染的有效治疗方法 .

癌症治疗

铁螯合剂已显示出对恶性实体瘤的显着抑制作用,恶性实体瘤约占所有癌症的 90%。 所讨论的化合物是根据铁螯合剂 VLX600 的结构设计和合成的,突出了其在癌症治疗中的潜在应用 .

化学中间体

研究人员一直在研究将各种官能团引入 [1,2,4]三嗪并[5,6-b]吲哚体系。 例如,将叔丁基首次引入该体系,已导致一系列结构新颖的衍生物,这些衍生物作为化学中间体具有潜在的应用 .

发光金属配合物

含有吲哚的金属配合物由于其发光特性而具有药用价值。 所讨论的化合物可用于获得发光铼(I)二亚胺-吲哚配合物,这些配合物在医学上具有重大应用 .

作用机制

Target of Action

The primary target of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle and apoptosis . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .

Pharmacokinetics

It’s worth noting that the compound’s interaction with ferrous ions can influence its bioavailability .

Result of Action

The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It also induces significant apoptosis in A549 cells, which might be at least via the mitochondria pathway .

Action Environment

The action of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be influenced by environmental factors such as the presence of ferrous ions. The addition of ferrous ions has been found to abolish the cytotoxicity of the compound .

未来方向

Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .

生化分析

Biochemical Properties

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Cellular Effects

The effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .

Transport and Distribution

Within cells and tissues, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .

属性

IUPAC Name |

3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGWUMJBQWVCMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chloro-benzylsulfanyl)-5-(2,4-dichloro-phenyl)-[1,3,4]oxadiazole](/img/structure/B415186.png)

![17-(4-Fluorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415187.png)

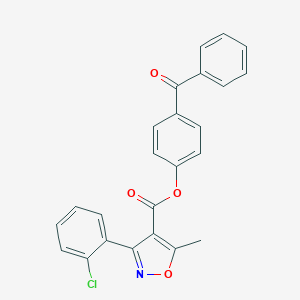

![Benzyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B415190.png)

![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)

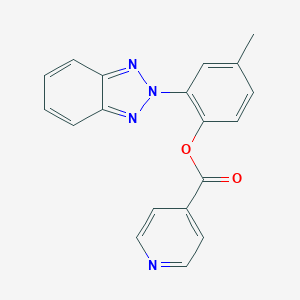

![3-hexyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415200.png)

![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)

![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)

![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)

![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)

![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)

![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)